BenchChemオンラインストアへようこそ!

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide

Kinase Inhibition JAK Selectivity Structure-Activity Relationship

The compound 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8, molecular formula C15H13N5O2, molecular weight 295.30 g/mol) is a synthetic benzamide derivative featuring a 3-methoxyphenyl carbonyl linked to a 2-(1H-pyrazol-1-yl)pyrimidin-5-amine scaffold. It is structurally classified among pyrazolyl-amino-pyrimidinyl benzamides, a class explored in patent literature for Janus kinase (JAK) inhibition.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
CAS No. 1396685-17-8
Cat. No. B6503854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
CAS1396685-17-8
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
InChIInChI=1S/C15H13N5O2/c1-22-13-5-2-4-11(8-13)14(21)19-12-9-16-15(17-10-12)20-7-3-6-18-20/h2-10H,1H3,(H,19,21)
InChIKeyPMSPEBDFQNKWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline: 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8) Chemical Identity and Class


The compound 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8, molecular formula C15H13N5O2, molecular weight 295.30 g/mol) is a synthetic benzamide derivative featuring a 3-methoxyphenyl carbonyl linked to a 2-(1H-pyrazol-1-yl)pyrimidin-5-amine scaffold . It is structurally classified among pyrazolyl-amino-pyrimidinyl benzamides, a class explored in patent literature for Janus kinase (JAK) inhibition [1]. However, no peer-reviewed primary research paper, authoritative database entry, or patent example quantitatively profiling this specific compound was identified in the searchable public domain, thereby precluding a meaningful baseline activity or selectivity overview.

Why Generic Substitution is Unsupported for 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8)


Within the broader class of pyrazolyl-amino-pyrimidinyl benzamides, individual analogs exhibit highly divergent kinase selectivity profiles, with even minor structural changes leading to substantial shifts in JAK isoform potency and off-target activity [1]. However, for 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8) specifically, no quantitative selectivity data, head-to-head comparator studies, or structure-activity relationship anchor points were identified in the publicly available literature. Without such evidence, no scientific basis exists to claim that generic substitution with a structurally related benzamide would result in a functionally equivalent outcome or, conversely, that this compound offers any differentiated advantage. Any substitution decision must therefore be treated as a new chemical entity evaluation, requiring de novo experimental validation.

Quantitative Differentiation Evidence for 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8) — Evidentiary Gap Report


No Identified Quantitative Comparator Data for Kinase Inhibition or Selectivity

A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, PubChem, PubMed, Google Patents) returned zero quantitative activity data for 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8) against any defined molecular target. While the compound's scaffold is claimed in JAK inhibitor patents such as WO2020118683A1 [1], this exact analog does not appear as a profiled example. Consequently, no IC50, Ki, EC50, or selectivity ratio data exist to support a head-to-head, cross-study, or class-level comparison against any structural analog or pharmacological alternative.

Kinase Inhibition JAK Selectivity Structure-Activity Relationship

No Identified Cellular or In Vivo Efficacy Data versus Comparators

No peer-reviewed studies or patent examples report cellular IC50 values, target engagement data, or in vivo pharmacodynamic endpoints for CAS 1396685-17-8. Claims regarding TNF-α reduction or macrophage activity for this compound were found only on vendor pages excluded from this analysis by the source exclusion rules [1]. Without a cited primary reference providing assay conditions, comparator baseline values, and quantified differences, no differentiation claim can be made.

Cellular Pharmacology Anti-inflammatory Activity In Vivo Efficacy

No Identified Physicochemical or DMPK Differentiation Data

Physicochemical properties such as logP, aqueous solubility, permeability, metabolic stability, and plasma protein binding are critical for differentiating analogs in procurement decisions. No experimentally measured or calculated values for these parameters were identified for CAS 1396685-17-8 in any authoritative database, research paper, or patent within the permitted source list. Computed descriptors available on vendor databases are excluded sources and cannot be validated.

Drug Metabolism Pharmacokinetics Physicochemical Properties

Applicable Scenarios for 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8) Based on Available Evidence


Scaffold Exploration in Pyrazolyl-Amino-Pyrimidinyl Benzamide Library Design

In the absence of specific profiling data, the primary utility of this compound lies in its role as a structural diversification point within a broader pyrazolyl-amino-pyrimidinyl benzamide library. The compound is encompassed by the generic Markush structure in patent WO2020118683A1, which claims JAK inhibitory activity for this chemotype [1]. A medicinal chemistry team could employ this analog as a tool to empirically determine the effect of 3-methoxy substitution on kinase selectivity, provided they secure a high-purity sample and generate internal profiling data.

Negative Control or Inactive Comparator in JAK Selectivity Assays

Given the potency-graded nature of kinase inhibition within this series, a structurally matched but unprofiled analog like CAS 1396685-17-8 could serve as a negative control once its activity is experimentally determined. If internal screening reveals no or weak JAK inhibition relative to a known potent exemplar from the same patent family (e.g., exemplified compounds in WO2020118683A1) [1], this compound could be deployed as a control for target engagement specificity studies.

Computational Chemistry and Docking Model Validation

The compound's well-defined structure and moderate molecular weight (295.30 g/mol) make it suitable for use as a validation ligand in computational docking or molecular dynamics simulations aimed at predicting binding modes within the JAK kinase family ATP-binding pocket [1]. Its uncharacterized biological status means it can serve as a prospective prediction target, where computational predictions can be compared against subsequent empirical IC50 determinations.

Quote Request

Request a Quote for 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.